Product packaging for 5-Methyl-2-heptanol(Cat. No.:CAS No. 54630-50-1)

5-Methyl-2-heptanol

Cat. No.: B1584077
CAS No.: 54630-50-1
M. Wt: 130.23 g/mol
InChI Key: FYMBAYNKBWGEIK-UHFFFAOYSA-N
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Description

5-Methyl-2-heptanol is a useful research compound. Its molecular formula is C8H18O and its molecular weight is 130.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18O B1584077 5-Methyl-2-heptanol CAS No. 54630-50-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylheptan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-4-7(2)5-6-8(3)9/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMBAYNKBWGEIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30866434
Record name 5-Methylheptan-2-ol
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Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54630-50-1
Record name 2-Heptanol, 5-methyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methylheptan-2-ol
Source EPA DSSTox
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Record name 2-Heptanol, 5-methyl-
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Significance and Research Context of Branched Chain Alcohols

Branched-chain alcohols, a class of organic compounds to which 5-methyl-2-heptanol belongs, hold a distinct and important position in chemical research and industrial applications. numberanalytics.com Their molecular architecture, characterized by a non-linear carbon skeleton, imparts properties that differ significantly from their straight-chain (linear) counterparts. ontosight.ai

One of the key characteristics of branched-chain alcohols is their influence on the physical properties of substances. For instance, they generally exhibit lower boiling and melting points compared to linear alcohols with the same number of carbon atoms. ontosight.ai This is attributed to the reduced efficiency of molecular packing due to their irregular shape. ontosight.ai This property is leveraged in various applications, such as in the formulation of lubricants and solvents where specific viscosity and volatility are required. ontosight.aiexxonmobilchemical.com

In the realm of materials science, branched structures can disrupt the formation of crystalline lattices, leading to lower pour points and preventing the formation of undesirable gel phases in solutions. exxonmobilchemical.com This is a significant advantage in the manufacturing of products that need to remain fluid at low temperatures. exxonmobilchemical.com

Furthermore, the branched nature of these alcohols influences their reactivity and utility as chemical intermediates. numberanalytics.com The steric hindrance provided by the branched alkyl groups can affect the rates and outcomes of chemical reactions, a factor that is crucial in the design of synthetic pathways for complex molecules. vulcanchem.com They serve as precursors in the synthesis of a wide array of other compounds, including esters used in fragrances and surfactants for detergents. vulcanchem.comontosight.ai

The biological activity of branched-chain alcohols is another area of intensive research. Their structural diversity leads to specific interactions with biological systems. For example, certain branched-chain alcohols are key components of insect pheromones, playing a vital role in chemical communication for mating and aggregation. nih.govresearchgate.net This has direct applications in agriculture for pest management through the development of pheromone-based traps. nih.gov

Historical Perspective of 5 Methyl 2 Heptanol Studies

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the selectivity of biological catalysts with the practicality of chemical reactions. This hybrid approach allows for the creation of complex chiral molecules like this compound with high efficiency and stereoselectivity. Enzymes, operating under mild conditions, can catalyze specific steps in a synthetic route that are challenging to achieve through conventional chemistry alone. acs.orguni-graz.at

Enantioselective Reductions and Derivatizations

A key strategy in chemoenzymatic synthesis is the enantioselective reduction of a prochiral ketone, 5-methyl-2-heptanone, to the corresponding alcohol. This transformation can be achieved with high enantiomeric excess (ee) using alcohol dehydrogenases (ADHs). These enzymes, often from microorganisms like Rhodococcus or Pseudomonas species, facilitate the transfer of a hydride to the ketone, creating a chiral center with a specific configuration. acs.orggoogle.com The stereochemical outcome is dictated by the enzyme's active site, which preferentially binds one of the two enantiotopic faces of the ketone.

For instance, the use of a recombinant 17-β-hydroxysteroid dehydrogenase from Pseudomonas testosteroni has been shown to be effective in the reduction of various ketones. google.com While not specifically detailed for 5-methyl-2-heptanone in the provided information, the principle is broadly applicable. The regeneration of the required nicotinamide (B372718) cofactor (NADH or NADPH) is often accomplished by using a sacrificial alcohol like isopropanol, which is oxidized to acetone. acs.org

Enzymatic kinetic resolution is another powerful technique. In this method, a racemic mixture of this compound is subjected to an enzymatic reaction, such as esterification catalyzed by a lipase (B570770) (e.g., Novozym 435), that selectively converts one enantiomer into an ester. uni-graz.atresearchgate.net This allows for the separation of the unreacted alcohol enantiomer from the newly formed ester. The choice of enzyme and reaction conditions is crucial for achieving high enantioselectivity. nih.gov

Biocatalytic Pathways and Enzyme Selectivity Studies

Biocatalytic pathways often utilize whole-cell systems or isolated enzymes to perform specific chemical transformations. The asymmetric reduction of ketones to chiral alcohols is a well-established biocatalytic method. mdpi.com Studies on enzyme selectivity are critical for identifying the most effective biocatalyst for a particular substrate. For example, research on various secondary alcohols has shown that the structure of the substrate significantly influences the enantioselectivity of the enzyme. nih.gov

The fungus Curvularia hominis B-36 has demonstrated excellent S-enantioselectivity in the reduction of various aliphatic ketones, achieving high yields and enantiomeric excesses. mdpi.com Although 5-methyl-2-heptanone was not explicitly tested in the cited study, the results with similar ketones like hexan-2-one and octan-2-one suggest its potential as a biocatalyst for producing (S)-5-methyl-2-heptanol. mdpi.com The reaction conditions, such as pH, temperature, and the use of a co-substrate, are optimized to maximize both yield and stereoselectivity. mdpi.com

The selectivity of enzymes like subtilisin Carlsberg has been studied in the transesterification of a range of secondary alcohols. nih.gov Such studies reveal that steric factors, such as the position of a methyl group on the carbon chain, can dramatically affect the enzyme's enantioselectivity. nih.gov This detailed understanding of enzyme-substrate interactions is fundamental to designing efficient biocatalytic processes for the synthesis of specific stereoisomers of this compound.

Asymmetric Synthesis Strategies

Asymmetric synthesis aims to create chiral molecules from achiral or prochiral precursors, generating a predominance of one enantiomer. This is often accomplished through the use of chiral auxiliaries, catalysts, or reagents that introduce a stereochemical bias into the reaction. uvic.ca

Chiral Auxiliaries and Catalysts in Stereoselective Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed. For example, pseudoephedrine can be used as a chiral auxiliary. caltech.edu It can be acylated, and the resulting amide can undergo diastereoselective alkylation. The auxiliary is then cleaved to yield a chiral product. caltech.edu While a direct application to this compound is not provided, this methodology is a powerful tool for asymmetric synthesis.

Chiral catalysts, on the other hand, can induce asymmetry without being consumed in the reaction. A notable example is the use of Corey-Bakshi-Shibata (CBS) catalysts, which are chiral oxazaborolidines, for the asymmetric reduction of prochiral ketones. These catalysts, used in conjunction with a reducing agent like borane, can produce chiral alcohols with high enantiomeric excess. The synthesis of structurally similar alcohols often employs chiral catalysts like BINAP-Ru complexes for asymmetric ketone reduction.

Stereochemical Control and Purity Assessment

Achieving high stereochemical control is the primary goal of asymmetric synthesis. The diastereomeric or enantiomeric excess of the product is a measure of this control. For instance, in the synthesis of a related compound, 5-methyl-3-heptanol (B97940), an asymmetric aldol (B89426) reaction using N-propionylbornane-2,10-sultam as a chiral auxiliary resulted in a diastereomeric excess of over 90% and an enantiomeric excess of 94.3%. This demonstrates the high level of stereocontrol that can be achieved with chiral auxiliaries.

Assessing the stereochemical purity of the final product is a critical step. This is typically done using techniques such as chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC). nih.gov These methods use a chiral stationary phase that interacts differently with the two enantiomers, allowing for their separation and quantification. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents can also be employed to determine the enantiomeric excess.

Novel Synthetic Routes and Reaction Development

The development of new synthetic routes is driven by the need for more efficient, scalable, and environmentally friendly processes. Research into novel catalysts and reaction pathways continues to expand the toolkit for organic synthesis.

One area of development is the use of Grignard reactions with chiral ligands or in the presence of chiral additives to achieve asymmetric addition to carbonyl compounds. While traditional Grignard reactions for synthesizing similar alcohols often result in racemic mixtures, modifications to introduce stereocontrol are an active area of research.

Furthermore, chemoenzymatic synthesis is continually evolving. A four-step aldol-based chemoenzymatic sequence was developed for the synthesis of (S)-5-methylhept-2-en-4-one, a related compound, which avoids harsh reagents and anhydrous conditions. researchgate.netmdpi.com This highlights a trend towards greener and more scalable synthetic alternatives. Such strategies could potentially be adapted for the synthesis of this compound.

The table below summarizes some of the enzymes and catalysts discussed that are relevant to the synthesis of chiral alcohols.

Catalyst/EnzymeReaction TypeSubstrate TypeStereoselectivityReference
Alcohol Dehydrogenase (ADH)Ketone ReductionProchiral KetonesHigh (e.g., >99% ee) acs.orgmdpi.com
Lipase (e.g., Novozym 435)Kinetic Resolution (Esterification)Racemic AlcoholsHigh researchgate.net
Subtilisin CarlsbergKinetic Resolution (Transesterification)Racemic AlcoholsVariable, Substrate Dependent nih.gov
Curvularia hominis B-36Ketone ReductionAliphatic KetonesS-enantioselectivity (>99% ee) mdpi.com
BINAP-Ru ComplexesAsymmetric Ketone ReductionKetonesHigh
CBS CatalystsAsymmetric Ketone ReductionProchiral KetonesHigh
N-Propionylbornane-2,10-sultamChiral Auxiliary (Aldol Reaction)AldehydesHigh (>90% de, 94.3% ee)

Exploration of Green Chemistry Principles in Synthesis

Modern synthetic chemistry increasingly emphasizes the incorporation of green chemistry principles to reduce environmental impact. This involves using less hazardous materials, preventing waste, and improving energy efficiency. Chemoenzymatic synthesis represents a significant green alternative for producing chiral molecules. mdpi.com These methods leverage the high selectivity of enzymes under mild reaction conditions, often in aqueous environments.

A relevant example is the chiral-pool-based chemoenzymatic synthesis of (S)-5-methylhept-2-en-4-one, a precursor that can be reduced to a stereoisomer of this compound. mdpi.comresearchgate.net This multi-step process utilizes an enzymatic hydrolysis step catalyzed by Novozym 435 in a phosphate (B84403) buffer at room temperature, which avoids toxic reagents and harsh conditions. mdpi.comresearchgate.net Furthermore, some synthetic routes are designed specifically to avoid problematic reactions like the Grignard reaction, which requires strict anhydrous conditions and can have associated pollution concerns. google.com By using commercially available starting materials and designing processes that minimize waste and hazardous reagent use, these green methodologies offer a more sustainable and scalable path to complex chiral alcohols. mdpi.comgoogle.com

Table 1: Comparison of Synthetic Approaches based on Green Chemistry Principles

ParameterTraditional Method (e.g., Grignard)Chemoenzymatic Synthesis mdpi.comresearchgate.net
Solvents Anhydrous ether or THF Aqueous buffers, cyclohexane (B81311) mdpi.com
Reagents Highly reactive organometallics (e.g., RMgX), strong acids/bases wustl.eduEnzymes (e.g., lipase), mild acids/bases mdpi.com
Conditions Often requires reflux or cryogenic temperatures, inert atmosphere mit.eduRoom temperature, atmospheric pressure mdpi.com
Waste Profile Metallic waste, stoichiometric byproducts, organic solvent waste google.comPrimarily aqueous waste, biodegradable catalyst mdpi.com
Atom Economy Moderate; coupling side-reactions can occur researchgate.netHigh; enzymes offer high specificity

One-Pot and Cascade Reactions for Complex Alcohol Structures

A typical tandem catalytic system for this transformation involves two main steps: the hydration of an alkyne to form a ketone, followed by an asymmetric transfer hydrogenation (ATH) of the in-situ generated ketone to yield the chiral alcohol. nih.govresearchgate.net A compatible catalytic system might use an acid like trifluoromethanesulfonic acid (CF₃SO₃H) for the hydration step and a chiral ruthenium complex for the subsequent enantioselective reduction. nih.govrsc.org The ability to perform these conflicting reaction types in a single pot is a significant challenge, often overcome by careful selection of catalysts and reaction conditions that avoid mutual deactivation. rsc.org These one-pot processes can produce a wide range of chiral alcohols with high yields and excellent enantioselectivity under mild conditions. nih.govrsc.org Enzymatic cascade reactions are also a powerful strategy, allowing for the conversion of simple racemic substrates into valuable chiral chemicals with high enantiomeric excess. researchgate.net

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing product yield and purity while minimizing costs and side reactions. The Grignard reaction, a fundamental method for forming carbon-carbon bonds and synthesizing alcohols, provides a clear example of the importance of optimization. wustl.edunumberanalytics.com The successful formation of the Grignard reagent itself is sensitive to factors like the purity of the magnesium and the absence of water. researchgate.net

Key parameters that require careful control include temperature, solvent, and the rate of reagent addition. For instance, in the synthesis of analogous secondary alcohols, the carbonyl compound is added slowly to the Grignard reagent at a controlled temperature, often 0°C, to manage the vigorous and exothermic reaction. researchgate.net Following the initial reaction, a specific reaction time at a maintained temperature may be required to ensure completion. google.com In flow chemistry setups used to study Grignard additions, cryogenic temperatures (e.g., -40 °C) have been shown to be essential for controlling the reaction and preventing undesired secondary reactions, such as the addition of a second Grignard molecule to the ketone intermediate. mit.edu Efficient stirring is also critical to ensure good contact between reactants, particularly when precipitates form. researchgate.netnumberanalytics.com By systematically adjusting these variables, the yield and selectivity of the synthesis can be significantly enhanced.

Table 2: Parameters for Optimization in the Synthesis of Secondary Alcohols via Grignard Reaction

ParameterCondition/VariableRationale & Impact on YieldSource(s)
Temperature 0°C to -40°C during additionControls exothermic reaction; low temperatures can prevent di-addition byproducts. mit.edu
Solvent Anhydrous diethyl ether or THFEssential for stabilizing the Grignard reagent; must be anhydrous to prevent quenching.
Reagent Addition Slow, dropwise addition of carbonylPrevents the reaction from becoming uncontrollable and boiling over. researchgate.net
Initiation Iodine crystal, methyl iodideUsed to start the formation of the Grignard reagent by activating the magnesium surface. wustl.edu
Reaction Time 15 minutes to several hoursEnsures the reaction proceeds to completion after reagent addition. wustl.edumit.edu
Stirring Vigorous and efficientMaintains a homogeneous mixture, especially when intermediates precipitate. researchgate.netnumberanalytics.com

Chemical Reactivity and Derivatization of 5 Methyl 2 Heptanol

Oxidative Transformations of the Hydroxyl Group

The secondary alcohol 5-methyl-2-heptanol can undergo oxidation to yield the corresponding ketone, 5-methyl-2-heptanone (B97569). This transformation is a common reaction for secondary alcohols and can be achieved using various oxidizing agents. For instance, copper-containing catalysts have been shown to be effective in the oxidation of alcohols to their corresponding ketones. researchgate.net While specific studies on the oxidation of this compound are not extensively detailed in the provided results, the oxidation of structurally similar secondary alcohols like 2-heptanol (B47269) and 6-methyl-2-heptanol (B49919) to their respective ketones is a well-established reaction. researchgate.net The presence of a methyl branch at the 5-position in this compound may introduce steric hindrance, potentially influencing the reaction rate compared to its linear isomer, 2-heptanol.

ReactantOxidizing Agent/CatalystMajor Product
This compoundVarious Oxidizing Agents5-Methyl-2-heptanone
2-HeptanolCopper Catalyst2-Heptanone researchgate.net
6-Methyl-2-heptanolOptimized Flow Reactor6-Methyl-2-heptanone

Reductive Pathways and Alkane Formation

The reduction of this compound leads to the formation of the corresponding alkane, 5-methylheptane. This can be accomplished using strong reducing agents. While direct reduction of this compound is a feasible pathway, an alternative route involves the reduction of its ketone analog, 5-methyl-2-heptanone. For instance, the reduction of 5-methyl-2-heptanone can be achieved using reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Furthermore, catalytic hydrogenation of related unsaturated precursors can also yield the saturated alkane. For example, the hydrogenation of 5-methyl-2-heptene (B1638028), which can be derived from this compound, results in the formation of 5-methylheptane. smolecule.com

Substitution Reactions and Functional Group Interconversions

The hydroxyl group of this compound can be replaced by other functional groups through substitution reactions. A common example is the conversion of the alcohol to an alkyl halide. This can be achieved by reacting the alcohol with reagents like thionyl chloride (SOCl₂) or hydrogen halides. For the structurally similar 5-methyl-1-heptanol (B1605605), reaction with thionyl chloride yields 5-methyl-1-heptyl chloride. It is expected that this compound would undergo a similar reaction to produce 2-chloro-5-methylheptane. These alkyl halides are valuable intermediates in organic synthesis.

Formation of Esters and Ethers

Esterification: this compound can react with carboxylic acids or their derivatives to form esters. This process, known as esterification, is typically catalyzed by an acid. For example, it can be involved in the formation of mixed esters with dicarboxylic acids like hexanedioic acid. ontosight.aiontosight.ai The resulting esters have applications as plasticizers, lubricants, and in coatings. ontosight.ai The reaction of racemic 2-methyl-4-heptanol (B13450) with (S)-MαNP acid to form diastereomeric esters for chiral resolution highlights a specialized application of esterification.

Ether Synthesis: The formation of ethers from this compound can be achieved through methods like the Williamson ether synthesis. masterorganicchemistry.com This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction. masterorganicchemistry.com For this to be effective with a secondary alcohol like this compound, a primary alkyl halide should be used to minimize competing elimination reactions. masterorganicchemistry.com

Reaction TypeReactantsCatalyst/ConditionsProduct Type
EsterificationThis compound, Carboxylic AcidAcid CatalystEster
Williamson Ether SynthesisThis compound, Primary Alkyl HalideStrong Base (to form alkoxide)Ether

Rearrangement Reactions and Isomerization Pathways

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. mvpsvktcollege.ac.in In the context of this compound, these reactions could be initiated by the formation of a carbocation intermediate, for instance, under acidic conditions. Such carbocations can undergo hydride or alkyl shifts to form more stable carbocations, which can then lead to a variety of rearranged products. libretexts.org

Conversion to Alkene Analogues (e.g., 5-Methyl-2-heptene)

The dehydration of this compound is a key reaction that leads to the formation of alkene analogues. This elimination reaction is typically carried out using an acid catalyst. The dehydration of the related 5-methyl-3-heptanol (B97940) has been shown to produce a mixture of 5-methyl-2-heptene and 5-methyl-3-heptene. mdpi.comdntb.gov.ua Therefore, it is highly probable that the dehydration of this compound would also yield 5-methyl-2-heptene as a major product, likely alongside other isomeric heptenes. The use of bifunctional catalysts with both metal and acid sites can facilitate a one-step conversion of a ketone precursor to the corresponding alcohol and subsequently to the alkene. mdpi.comdntb.gov.ua

Starting MaterialCatalyst/ConditionsProducts
5-Methyl-3-heptanoneCopper on Alumina (Cu-Al₂O₃), 220°C5-Methyl-3-heptene, 5-Methyl-2-heptene, 3-Methyl heptane (B126788) mdpi.comdntb.gov.ua
5-Methyl-3-heptanonePlatinum on Alumina (Pt-Al₂O₃)Primarily 3-Methyl heptane mdpi.comdntb.gov.ua

Analytical Methodologies for Characterization and Quantification of 5 Methyl 2 Heptanol

Spectroscopic Techniques for Structural Elucidation

Spectroscopy plays a pivotal role in elucidating the molecular architecture of 5-methyl-2-heptanol by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of this compound. Both ¹H NMR and ¹³C NMR are instrumental in confirming the connectivity of atoms within the molecule.

¹H NMR: The proton NMR spectrum of this compound displays distinct signals corresponding to the different types of protons in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals allow for the assignment of each proton to its specific location in the structure.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct peaks are observed for each of the eight carbon atoms, including the methyl groups, the methylene (B1212753) groups, and the carbons bearing the hydroxyl group and the methyl substituent. The chemical shifts in the ¹³C NMR spectrum are indicative of the electronic environment of each carbon atom.

NMR Data for this compound
Technique Description
¹H NMRProvides information on the chemical environment and connectivity of hydrogen atoms.
¹³C NMRReveals the number and types of carbon atoms in the molecule.

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of specific bonds. In the case of this compound, the IR spectrum is characterized by several key absorption bands.

A prominent feature in the IR spectrum of this compound is a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. nist.gov The broadening of this peak is due to hydrogen bonding between alcohol molecules. Additionally, a strong band corresponding to the C-O stretching vibration is typically observed in the range of 1050-1200 cm⁻¹. The presence of C-H stretching vibrations from the alkyl chain is also evident in the 2850-3000 cm⁻¹ region. The branching of the heptanol (B41253) isomer can influence the aggregation and hydrogen bonding network, which in turn affects the shape of the OH-stretching band. researchgate.net

Key IR Absorption Bands for this compound
Frequency Range (cm⁻¹) Vibrational Mode
3200-3600 (broad)O-H Stretch (from hydroxyl group) nist.gov
2850-3000C-H Stretch (from alkyl chain)
1050-1200C-O Stretch

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by ionizing it and then separating the resulting ions based on their mass-to-charge ratio (m/z). When coupled with Gas Chromatography (GC-MS), it becomes a highly effective tool for identifying and quantifying this compound, even in complex mixtures.

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak ([M]⁺) corresponding to its molecular weight of 130.23 g/mol . nih.govnist.gov However, this peak may be weak or absent due to the facile fragmentation of the molecule upon ionization. The fragmentation pattern is crucial for structural elucidation. Common fragmentation pathways for alcohols like this compound include alpha-cleavage (cleavage of the bond adjacent to the oxygen atom) and dehydration (loss of a water molecule). brainly.com

The base peak in the mass spectrum of this compound is often observed at m/z 45, which corresponds to the [CH₃CHOH]⁺ fragment resulting from alpha-cleavage. nih.gov Other significant fragment ions can also be observed, providing further structural confirmation. nih.govbrainly.com

Mass Spectrometry Data for this compound
m/z Value Interpretation
130Molecular Ion ([M]⁺)
45Base Peak, [CH₃CHOH]⁺ fragment nih.gov
Other fragmentsProvide additional structural information

Infrared (IR) Spectroscopy for Functional Group Identification and Interpretation

Chromatographic Separation and Analysis

Chromatographic techniques are indispensable for separating this compound from other compounds in a mixture and for determining its purity.

Gas chromatography (GC) is a widely used method for the analysis of volatile compounds like this compound. tcichemicals.com In GC, the sample is vaporized and transported by an inert carrier gas through a column containing a stationary phase. The separation is based on the differential partitioning of the components between the mobile gas phase and the stationary liquid or solid phase. The time it takes for a compound to travel through the column, known as the retention time, is a characteristic property that can be used for identification.

The purity of a this compound sample can be determined by the presence of a single major peak in the chromatogram. tcichemicals.com The area under the peak is proportional to the concentration of the compound, allowing for quantitative analysis. Different types of GC columns, such as DB-1, DB-624, and DB-WAX, can be used, and the retention behavior will vary depending on the column's polarity. gcms.cz

This compound possesses a chiral center at the carbon atom bearing the hydroxyl group (C2) and another at the carbon with the methyl substituent (C5). This means it can exist as different stereoisomers. Chiral gas chromatography (GC-C) is a specialized GC technique used to separate these enantiomers. This method employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation.

The development of cyclodextrin-based chiral stationary phases has been particularly effective for the enantiomeric separation of chiral alcohols. tum.demst.edu The ability to separate the enantiomers of this compound is crucial in fields where the biological activity or sensory properties of the individual enantiomers may differ significantly. jiangnan.edu.cn The separation efficiency is influenced by factors such as the type of chiral selector, column temperature, and carrier gas flow rate. tum.dejiangnan.edu.cn

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of enantiomers. researchgate.net For a chiral molecule like this compound, which has enantiomers that exhibit identical physical and chemical properties in an achiral environment, separation can only be achieved in a chiral environment. researchgate.net This is accomplished by using a chiral stationary phase (CSP). researchgate.net The principle of chiral HPLC separation involves the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. researchgate.net

While specific HPLC methods developed exclusively for this compound are not extensively detailed in the literature, the separation of structurally similar branched-chain alcohols provides a strong precedent. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and effective for resolving chiral alcohols. For instance, cellulose tris(3,5-dimethylphenylcarbamate) has been successfully used to separate the enantiomers of the related compound 5-Methyl-1-heptanol (B1605605). The selection of the mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar modifier like 2-propanol or ethanol, is critical for optimizing the separation. jasco-global.comacs.org

Another approach involves derivatizing the alcohol with a chiral resolving agent, such as (S)-MαNP acid, to form diastereomeric esters which can then be separated on a standard silica (B1680970) gel HPLC column.

Table 1: Common Chiral Stationary Phases (CSPs) for Alcohol Separation

CSP TypeChiral Selector ExampleTypical Application
Polysaccharide-BasedCellulose tris(3,5-dimethylphenylcarbamate)Direct separation of chiral alcohols.
Polysaccharide-BasedAmylose tris(3,5-dimethylphenylcarbamate)Broad enantioselectivity for various compounds.
Pirkle-Type (Brush-Type)(S,S)-Whelk-O 1Separation of a wide range of chiral compounds. researchgate.net
Cyclodextrin-Basedβ-cyclodextrinSeparation of enantiomers via inclusion complexes. researchgate.net

Retention Indices in Chromatographic Systems

In gas chromatography (GC), the retention index is a standardized measure of a compound's retention time, which helps in its identification. taylors.edu.my The Kovats retention index system is widely used and provides values that are relatively independent of many chromatographic parameters. taylors.edu.my The retention index of this compound has been experimentally determined on different types of GC stationary phases. nih.gov On a semi-standard non-polar phase, its retention index is 856. nih.gov On a standard polar phase, the reported retention indices are 1394 and 1395. nih.gov This significant difference highlights the influence of stationary phase polarity on the elution of this branched-chain alcohol.

Table 2: Kovats Retention Indices for this compound

Stationary Phase TypeKovats Retention IndexReference
Semi-standard non-polar856 nih.gov
Standard polar1394, 1395 nih.gov

Development of Novel Analytical Methods and Standards

The development of novel analytical methods is driven by the need for higher sensitivity, efficiency, and the ability to detect trace amounts of compounds in complex samples. A notable advancement in the analysis of volatile organic compounds (VOCs) like this compound is the use of Headspace Solid Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.netresearchgate.net

This technique has been successfully applied to identify VOCs from various sources, including agricultural products and insects. researchgate.netmdpi.commdpi.com In one study, HS-SPME-GC-MS was used to characterize the volatiles from wheat infested by the Khapra beetle, Trogoderma granarium. researchgate.net The research identified this compound as one of the unique compounds present only in the infested wheat, suggesting it could serve as a valuable VOC biomarker for the early detection of this stored product pest. researchgate.net The optimization of SPME parameters, such as the type of fiber coating, extraction time, and temperature, is crucial for achieving maximum sensitivity and reliable quantification. nih.gov This non-invasive and solvent-free sample preparation method represents a significant improvement for the analysis of this compound in specific contexts like food quality and safety monitoring. researchgate.net

Biological Activities and Biochemical Pathways Involving 5 Methyl 2 Heptanol

Antimicrobial Properties and Mechanisms of Action

5-Methyl-2-heptanol has demonstrated notable antimicrobial properties, positioning it as a compound of interest in the ongoing search for new agents to combat pathogenic microorganisms. Its efficacy spans antibacterial, antifungal, and antibiofilm activities.

Antibacterial Efficacy Against Pathogenic Microorganisms

Research has identified this compound and its derivatives as possessing significant antibacterial capabilities. An ethanolic crude extract containing 2-isopropyl-5-methyl-1-heptanol (B1211993), a related compound, was shown to be effective against a panel of pathogenic bacteria including Escherichia coli, Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa. researchgate.net The minimum inhibitory concentration (MIC) values for a derivative, 2-isopropyl-5-methyl-1-heptanol, were found to be as low as 8.64 µL against E. coli, indicating a strong inhibitory effect. ajol.info Extracts from the epidermal mucus of rays, which contain 2-isopropyl-5-methyl-1-heptanol, have also shown potent antimicrobial action against these pathogens. ajol.info

Volatile oils containing 6-methyl-1-heptanol (B128184) have exhibited antibacterial activity against Escherichia coli, Streptococcus pneumoniae, Staphylococcus aureus, and Proteus mirabilis, suggesting the potential of methylated heptanols in managing bacterial infections. derpharmachemica.com The mechanism of action for these branched-chain alcohols is believed to involve the disruption of cellular membranes. The hydroxyl group can form hydrogen bonds that may interfere with membrane integrity, while the hydrophobic nature of the molecule allows it to integrate into the lipid bilayer, altering its fluidity and function, which can ultimately lead to cell lysis.

Interactive Data Table: Antibacterial Activity of this compound and Related Compounds

Compound/Extract Containing CompoundPathogenic MicroorganismObserved Effect
Extract with 2-isopropyl-5-methyl-1-heptanolEscherichia coliInhibition of growth researchgate.netajol.info
Extract with 2-isopropyl-5-methyl-1-heptanolStaphylococcus aureusInhibition of growth researchgate.net
Extract with 2-isopropyl-5-methyl-1-heptanolBacillus subtilisInhibition of growth researchgate.netajol.info
Extract with 2-isopropyl-5-methyl-1-heptanolPseudomonas aeruginosaInhibition of growth researchgate.net
Volatile oil with 6-methyl-1-heptanolStreptococcus pneumoniaeAntibacterial activity derpharmachemica.com
Volatile oil with 6-methyl-1-heptanolProteus mirabilisAntibacterial activity derpharmachemica.com

Antifungal Activity and Inhibition of Fungal Growth

This compound and its isomers have demonstrated significant antifungal properties. For instance, 6-methyl-2-heptanol (B49919) has been shown to be effective against Alternaria solani, a fungus that causes early blight in crops. It strongly inhibits both conidial germination and mycelial growth. The mechanism behind this antifungal action involves the disruption of the fungal cell membrane, leading to increased permeability and leakage of essential cellular components like adenosine (B11128) triphosphate (ATP). Microscopic examination revealed that exposure to 6-methyl-2-heptanol caused significant damage to the hyphal cells of A. solani, including thinner cell walls and damaged internal structures.

Furthermore, volatile organic compounds (VOCs) produced by microorganisms, such as 2-heptanol (B47269), have been shown to control fungal pathogens like Fusarium. ebi.ac.uk Extracts containing 2-isopropyl-5-methyl-1-heptanol have also demonstrated antifungal activity against Candida albicans. researchgate.net Another related compound, 6-methyl-2-heptanone, produced by Bacillus subtilis, showed strong inhibition of mycelial growth of A. solani and was also effective against Monilinia fructicola. nih.gov This suggests that methylated heptanols and related ketones could be developed as biocontrol agents in agriculture.

Biofilm Inhibition and Related Biological Effects

Bacterial biofilms are notoriously difficult to eradicate and contribute to persistent infections. Extracts containing 5-methyl-1-heptanol (B1605605) have shown significant inhibitory effects on biofilm formation. nih.gov Specifically, an extract from the mushroom Agrocybe aegerita, which contains 5-methyl-1-heptanol, demonstrated a 72.35% inhibition of biofilm formation in Pseudomonas aeruginosa. nih.gov This inhibition is linked to the interference with virulence factors responsible for quorum sensing, a cell-to-cell communication system that coordinates biofilm formation. nih.gov The extract also caused a significant reduction in the swarming motility of P. aeruginosa, another crucial factor in biofilm development. nih.gov

Antioxidant Potential and Free Radical Scavenging Activity

Antioxidants play a crucial role in neutralizing harmful free radicals in biological systems. Extracts containing this compound and its derivatives have exhibited antioxidant properties. An ethanolic extract from the mycelial culture of Agrocybe aegerita, which was found to contain 5-methyl-1-heptanol, demonstrated dose-dependent free radical scavenging activity in DPPH and nitric oxide assays. nih.gov At a concentration of 200 µg/mL, the extract showed high percentage inhibition of 85.63% (DPPH) and 82.34% (nitric oxide). nih.gov

Similarly, an ethanolic crude extract from Sunda porcupine quills, containing 2-isopropyl-5-methyl-1-heptanol among other compounds, was found to possess antioxidant properties with an IC50 value of 138.93 µg/mL in a DPPH assay. researchgate.net The antioxidant activity of plant and fungal extracts is often attributed to their phenolic and flavonoid content, which work to scavenge free radicals. researchgate.netnih.gov

Interactive Data Table: Antioxidant Activity of Extracts Containing this compound Derivatives

Extract SourceCompound IdentifiedAssayFinding
Agrocybe aegerita (mushroom)5-methyl-1-heptanolDPPH85.63% inhibition at 200 µg/mL nih.gov
Agrocybe aegerita (mushroom)5-methyl-1-heptanolNitric Oxide82.34% inhibition at 200 µg/mL nih.gov
Sunda Porcupine Quills2-isopropyl-5-methyl-1-heptanolDPPHIC50 of 138.93 µg/mL researchgate.net

Role as a Metabolite in Biological Systems

Occurrence in Microbial Metabolites

This compound and its isomers are found as metabolites in various biological systems, particularly in microorganisms. For example, 2-heptanol has been identified as a bacterial metabolite, produced during metabolic reactions in bacteria such as Bacillus subtilis. ebi.ac.uk It is also considered a plant metabolite. ebi.ac.uk The compound 2-isopropyl-5-methyl-1-heptanol is naturally produced by a range of microorganisms, including fungi like Aspergillus fumigatus and bacteria such as Streptomyces rubralavendulae and Pseudomonas protegens. Furthermore, 6-methyl-2-heptanol has been detected in the flavor profile of Longgang soy sauce, indicating its production during fermentation processes involving bacteria. oup.com The presence of these compounds as microbial metabolites highlights their role in the complex chemical interactions within microbial communities and between microbes and their environment.

Presence in Plant-Derived Extracts

Scientific databases have documented the natural occurrence of this compound in the plant kingdom. Specifically, it has been identified as a constituent of Foeniculum vulgare, commonly known as fennel. naturalproducts.net

Biodegradation Byproducts in Environmental Systems

The environmental fate of this compound involves several transformation pathways. As a secondary alcohol, it can undergo oxidation to yield 5-methyl-2-heptanone (B97569). vulcanchem.com In the atmosphere, it is considered a semivolatile organic compound (SVOC) and is subject to degradation through oxidation by OH radicals, with an estimated half-life of one to ten days. vulcanchem.com

Furthermore, this compound has been identified as a metabolite in rodent models exposed to 3-methylheptane. vulcanchem.com This finding is significant for understanding the biodegradation pathways of hydrocarbons, indicating that the metabolism of certain alkanes can lead to the formation of this branched alcohol.

Investigation of Pharmacological Relevance

The pharmacological relevance of this compound is an area of ongoing investigation. Its utility has been noted in the pharmaceutical industry, where it serves as an intermediate in the synthesis of certain drug compounds. thegoodscentscompany.com In a research context, it is employed as a substrate to study the specificity of the enzyme alcohol dehydrogenase towards branched substrates, contributing to a deeper understanding of enzyme kinetics and function. vulcanchem.com

Environmental Fate, Transport, and Ecotoxicological Implications of 5 Methyl 2 Heptanol

Biodegradation Studies and Microbial Degradation Pathways

The breakdown of organic compounds by microorganisms is a primary mechanism for their removal from the environment. While specific biodegradation studies on 5-methyl-2-heptanol are not extensively detailed in public literature, its metabolic role in other processes provides insight. For instance, this compound has been identified as a metabolite in rodent models during the biodegradation of the hydrocarbon 3-methylheptane, which suggests it is an intermediate in microbial metabolic pathways for alkanes. vulcanchem.com

The degradation of similar branched alcohols offers further clues. Studies on the related compound, 4-methyl-2-heptanol, indicate that biodegradation pathways can involve microorganisms from the Pseudomonas genus, proceeding through a process known as β-oxidation. Many simple alcohols are also known to be formed in nature through the Ehrlich pathway, which involves the decarboxylation and reduction of amino acids by microbes like yeast. diva-portal.org Given its structure as a secondary alcohol, it is anticipated that microbial oxidation of this compound would yield the corresponding ketone, 5-methyl-2-heptanone (B97569). vulcanchem.com

Hydrolytic Stability and Persistence in Aquatic Environments

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. The stability of a compound against hydrolysis, particularly at the typical pH ranges found in natural waters (pH 5-9), is a key determinant of its persistence. For the structurally similar compound 4-methyl-2-heptanol, hydrolysis studies have demonstrated stability within a pH range of 5 to 9. This suggests that this compound is also likely to be stable under typical environmental aquatic conditions and that hydrolysis is not a significant degradation pathway.

Its persistence in aquatic systems is therefore more likely to be governed by other factors, such as biodegradation, volatilization, and partitioning to sediment. With low water solubility and a moderate octanol-water partition coefficient (LogP ≈ 2.56), this compound has a tendency to move from the water column into lipid-rich environments, such as the fatty tissues of aquatic organisms or organic matter in sediment. vulcanchem.com

Mobility in Soil and Potential for Groundwater Contamination

However, an estimation can be made based on related compounds. For isooctyl alcohol, a mixture of isomers that can include methylheptanols, the estimated Koc value is 125. nih.gov A Koc value in this range suggests high mobility in soil. nih.gov This indicates that this compound is not likely to bind strongly to soil particles and may have the potential to leach from the soil surface into groundwater. Its low water solubility, however, might temper this mobility to some extent. vulcanchem.com

Atmospheric Fate and Degradation Processes

Once released into the atmosphere, the fate of this compound is primarily dictated by its reaction with photochemically produced hydroxyl (OH) radicals. As a semi-volatile organic compound (SVOC), it is expected to exist predominantly in the vapor phase in the ambient atmosphere. vulcanchem.comnih.gov

The atmospheric half-life of this compound, based on its reaction with OH radicals, is estimated to be between 1 and 10 days. vulcanchem.com A more specific estimation for the related compound, isooctyl alcohol, calculates an atmospheric half-life of approximately 1.3 days. nih.gov These estimates suggest that this compound is removed from the atmosphere relatively quickly and is unlikely to undergo long-range atmospheric transport.

Ecotoxicological Assessment in Aquatic and Terrestrial Ecosystems

Specific ecotoxicological data, such as LC50 (lethal concentration for 50% of a test population) or EC50 (effective concentration for 50% of a test population), for this compound are scarce in the available literature. However, the ecotoxicological effects can be inferred from its chemical class. Aliphatic alcohols can induce a baseline toxicity mechanism known as narcosis in aquatic organisms. ljmu.ac.uk Narcosis is a reversible, non-specific disruption of cell membrane function that can be lethal at sufficient concentrations.

The table below presents the available physicochemical properties of this compound, which are crucial for modeling its environmental distribution and potential for bioaccumulation.

PropertyValueSource
Molecular Formula C₈H₁₈O nih.govnist.gov
Molecular Weight 130.23 g/mol nih.gov
Boiling Point 172°C vulcanchem.com
LogP (octanol-water) ~2.56 vulcanchem.com
Water Solubility Low (<1 g/L estimated) vulcanchem.com
Atmospheric Half-Life 1-10 days (estimated) vulcanchem.com

Computational and Theoretical Studies of 5 Methyl 2 Heptanol

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR models are mathematical relationships that correlate the structural or property descriptors of a compound with a specific property of interest. bas.bg These models are instrumental in predicting the properties of compounds that have not been experimentally tested. unlp.edu.ar

For aliphatic alcohols like 5-methyl-2-heptanol, QSPR studies have been employed to predict a range of physicochemical properties. These models often utilize topological indices, which are numerical descriptors derived from the molecular graph of a compound. bas.bg

Boiling Point Prediction: A study utilizing radial basis function networks, a type of neural network, developed a QSPR model to predict the normal boiling points of hydroxyl compounds. In this model, the predicted normal boiling point for this compound was 446.88 K, which shows a small deviation of 0.84% from its experimental value of 443.15 K. researchgate.net This indicates a high level of accuracy for the model.

Odor Threshold Prediction: Another QSPR study focused on predicting the odor threshold of 53 aliphatic alcohols using extended topochemical atom (ETA) indices. srce.hr While this compound was not in the dataset, its isomers like 5-methyl-3-heptanol (B97940) were included. The success of these models in predicting sensory properties from molecular structure highlights the power of QSPR in diverse applications. srce.hr

Table of QSPR-Predicted Properties for this compound and Related Alcohols:

Property Compound Predicted Value Experimental Value % Deviation Reference
Normal Boiling Point (K) This compound 446.88 443.15 0.84 researchgate.net

Quantum Chemical Calculations and Molecular Orbital Theory

Quantum chemical calculations provide fundamental insights into the electronic structure and properties of molecules. These methods are used to predict molecular geometry, reactivity, and spectroscopic characteristics.

As a secondary alcohol, this compound's reactivity is centered around the hydroxyl (-OH) group. vulcanchem.com Molecular orbital theory can be used to understand its reactivity in reactions such as oxidation, where it forms 5-methyl-2-heptanone (B97569), and esterification. vulcanchem.compearson.com The presence of a methyl branch at the fifth carbon introduces steric hindrance that can influence reaction rates compared to its linear isomer, 2-heptanol (B47269). vulcanchem.com

Density functional theory (DFT) studies on similar alcohols, like n-heptanol, have been used to analyze the stability of different cluster structures formed through hydrogen bonding. researchgate.net These calculations help in understanding the intermolecular forces that govern the properties of the bulk liquid.

Quantum chemical calculations are also employed to simulate spectroscopic data, which can aid in the identification and structural elucidation of compounds.

Infrared (IR) Spectroscopy: Simulated IR spectra for alcohols like n-heptanol have been calculated for various cluster sizes (from 2 to 8 molecules) to understand how hydrogen bonding affects the O-H stretching frequency. researchgate.net These simulations show that as the cluster size increases, the O-H stretching band shifts to lower wavenumbers, which is consistent with experimental observations in the liquid phase. For this compound, a characteristic broad O-H stretch would be predicted in the region around 3300-3400 cm⁻¹, a feature that can be modeled using these computational methods. vulcanchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific quantum chemical simulations for the NMR spectra of this compound are not readily available in the searched literature, such calculations are a standard tool. They can predict the chemical shifts of the ¹H and ¹³C nuclei, which are highly dependent on the local electronic environment of each atom in the molecule. These predictions can be compared with experimental data for structural verification. nih.gov

Electronic Structure and Reactivity Predictions

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules, including conformational changes and intermolecular interactions.

Docking Studies and Enzyme-Substrate Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. imrpress.com This is particularly useful for studying how a substrate like this compound might interact with the active site of an enzyme.

This compound can serve as a substrate for enzymes like alcohol dehydrogenase. vulcanchem.com Docking studies can elucidate the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the alcohol and the amino acid residues in the enzyme's active site. These studies can help explain the enzyme's specificity towards branched substrates.

Lipases are another class of enzymes where substrate-enzyme interactions are crucial. The enantioselectivity of lipases in catalyzing reactions of chiral alcohols is a well-studied area where molecular modeling plays a significant role in understanding how the enzyme differentiates between enantiomers. mdpi.comnih.gov

Potential Applications and Industrial Relevance of 5 Methyl 2 Heptanol and Its Derivatives

Role as a Chemical Intermediate in Organic Synthesis

5-Methyl-2-heptanol is a valuable intermediate in the field of organic synthesis. ontosight.ai Its structure, featuring a hydroxyl group and a branched alkyl chain, allows it to participate in a variety of chemical reactions to produce other valuable compounds.

Key reactions involving this compound include:

Oxidation: The secondary alcohol group can be oxidized to form the corresponding ketone, 5-methyl-2-heptanone (B97569). This ketone may serve as a solvent or a component in fragrance formulations.

Esterification: Reaction with carboxylic acids or their derivatives yields esters. These esters have potential applications as fragrances, flavors, or plasticizers.

Substitution: The hydroxyl group can be replaced by other functional groups, such as halides (e.g., 5-methyl-2-heptyl chloride or bromide), through substitution reactions. These resulting alkyl halides are important precursors for more complex molecules, often used in cross-coupling reactions.

The synthesis of this compound itself can be achieved through methods like the reduction of the corresponding ketone or the hydration of alkenes. ontosight.ai Its role as a building block is fundamental to the creation of a diverse array of more complex chemical structures.

Applications in Fragrance and Flavor Industries

While some sources indicate that this compound itself is not directly used as a fragrance or flavor agent, its derivatives and related structures are significant in these industries. thegoodscentscompany.com For instance, the related compound 5-Methyl-2-hepten-4-one is noted for its woody, fruity, and slightly floral scent, making it a valuable component in perfumes, air fresheners, and as a flavoring agent in food and beverages. chemicalbull.com Heptanol (B41253) and its isomers are generally recognized for their pleasant smells and are used in cosmetics for their fragrance. atamanchemicals.com

The structural isomer, 2-isopropyl-5-methyl-1-heptanol (B1211993), is particularly valued as a fragrance enhancer, capable of boosting floral notes in perfume formulations to create more complex scent profiles. It is known to produce a patchouli and indole-like odor, suitable for various fragrance mixtures.

Utility in Polymer Science and Material Chemistry (e.g., Plasticizers)

In the realm of polymer science, alcohols like this compound and its isomers serve as precursors for the synthesis of plasticizers. Plasticizers are additives that increase the flexibility and durability of polymers. The ester derivatives of these alcohols are particularly relevant in this context. For example, 2-Methyl-3-heptanol, an isomer of this compound, is utilized in the production of plasticizers. guidechem.com The branched nature of this compound can influence the properties of the resulting plasticizers, affecting their efficiency and compatibility with different polymer matrices.

Emerging Applications in Fuel Formulations and Additives

There is growing interest in the use of various alcohols as components in fuel formulations to enhance performance and reduce reliance on traditional fossil fuels. google.com While research into this compound specifically as a fuel additive is still emerging, its hydrocarbon nature suggests potential in this area. smolecule.com Alcohols are known to act as octane (B31449) enhancers in gasoline. The branched structure of this compound could offer advantages in terms of combustion properties. Related compounds, such as other heptanol isomers, are considered for inclusion in fuel blends, although sometimes in minor amounts. google.com Further investigation is needed to fully determine the viability and benefits of incorporating this compound into fuel formulations.

Utilization as a Reference Standard in Quality Control and Research

In analytical chemistry, the purity and identity of chemical compounds are paramount. This compound serves as a reference standard in quality control and research settings. nist.govnist.gov A reference standard is a highly purified compound used as a benchmark for analytical methods such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). lgcstandards.com

By comparing the analytical response of a sample to that of the this compound reference standard, researchers and quality control analysts can:

Confirm the identity of the compound in a mixture.

Quantify the amount of the compound present in a sample.

Validate and calibrate analytical instruments and methods.

The National Institute of Standards and Technology (NIST) provides spectral data for this compound, which is essential for its use as a reference material. nist.govnist.gov Its availability from chemical suppliers ensures that laboratories have access to a reliable standard for their work.

Future Research Directions and Translational Opportunities

Development of Novel Enantioselective Synthetic Routes

The presence of a chiral center in 5-methyl-2-heptanol necessitates the development of efficient enantioselective synthetic methods to isolate and study the distinct biological activities of its stereoisomers. While classical approaches like the Grignard reaction provide a foundational method for its synthesis, modern techniques offer greater precision and control over stereochemistry.

Future research should focus on:

Asymmetric Catalysis: Employing chiral catalysts, such as those based on ruthenium-BINAP complexes, for the asymmetric reduction of the corresponding ketone, 5-methyl-2-heptanone (B97569), can yield specific enantiomers. This approach offers the potential for high enantiomeric excess and scalability.

Enzymatic Resolutions: Lipases and other enzymes can be utilized for the kinetic resolution of racemic mixtures of this compound or its derivatives. For instance, lipase-catalyzed stereoselective acetylation has proven effective for resolving similar chiral alcohols. nih.govmdpi.com A process for the enantioselective enzymatic reduction of keto compounds has been developed that uses 5-methyl-2-hexanol, a structurally similar alcohol, for coenzyme regeneration, suggesting a potential pathway for this compound as well. google.com.pg

Chiral Pool Synthesis: Utilizing readily available chiral starting materials from nature can provide a cost-effective and sustainable route to enantiomerically pure this compound. A chemoenzymatic synthesis of a related compound, (S)-5-methylhept-2-en-4-one, from natural substrates highlights the feasibility of this strategy. mdpi.com

A comparative analysis of potential synthetic routes is presented below:

Synthetic MethodAdvantagesLimitations
Grignard Reaction Operational simplicity, moderate yields. Lacks stereocontrol, producing a racemic mixture.
Asymmetric Catalysis High stereoselectivity, potential for scalability. May require expensive catalysts and optimization of reaction conditions.
Enzymatic Resolution High enantiomeric purity, mild reaction conditions. nih.govCan be limited by enzyme stability and substrate specificity.
Chiral Pool Synthesis Utilizes renewable resources, potentially lower cost. mdpi.comDependent on the availability of suitable chiral precursors.

Comprehensive Structure-Activity Relationship (SAR) Studies for Biological Properties

Understanding the relationship between the molecular structure of this compound and its biological activity is crucial for targeted applications. The branched nature of its alkyl chain and the position of the hydroxyl group are expected to significantly influence its interactions with biological systems.

Future SAR studies should investigate:

Isomeric Variations: Systematically synthesizing and evaluating the biological activities of different isomers of methylheptanol will provide insights into how the positions of the methyl and hydroxyl groups affect function. For example, studies on related compounds like 4-methyl-3-heptanol (B77350) have shown that different stereoisomers can have varying effects, with some acting as insect pheromones and others as inhibitors. researchgate.net

Functional Group Modifications: Exploring derivatives of this compound, such as esters and ethers, can lead to the discovery of compounds with enhanced or novel biological properties. Esterification, for instance, can produce volatile compounds with potential applications in the fragrance industry. vulcanchem.com

Mechanism of Action: For any identified biological activity, elucidating the underlying mechanism is paramount. This could involve studying interactions with specific enzymes, receptors, or cell membranes. For instance, some alcohols are known to modulate the activity of ion channels in nerve cells.

Advanced Environmental Risk Assessment and Mitigation Strategies

As with any chemical compound, a thorough understanding of the environmental fate and potential ecotoxicity of this compound is essential for its safe and sustainable use. Its moderate hydrophobicity suggests a tendency to partition into lipid-rich environments, which has implications for its bioavailability and potential for bioaccumulation. vulcanchem.com

Future research in this area should include:

Biodegradation Pathways: Investigating the microbial degradation of this compound under various environmental conditions (aerobic and anaerobic) is critical. While branched-chain alcohols can be biodegradable, the branching can sometimes slow the process compared to their linear counterparts. industrialchemicals.gov.aupjoes.comgoogle.com Studies on a range of branched alcohol ethoxylates have shown they can be readily biodegradable. researchgate.net

Ecotoxicity Testing: Comprehensive ecotoxicological studies on representative aquatic and terrestrial organisms are needed to establish safe environmental concentration limits. The toxicity of alcohols can be influenced by factors such as chain length and branching. nih.gov

Atmospheric Fate: As a semi-volatile organic compound, understanding its atmospheric chemistry, including its reaction with hydroxyl radicals, is important for assessing its potential for long-range transport and air quality impacts. vulcanchem.com

Environmental AspectResearch FocusKey Considerations
Biodegradability Aerobic and anaerobic degradation studies.Branching may affect the rate and extent of degradation. industrialchemicals.gov.augoogle.com
Ecotoxicity Acute and chronic toxicity testing on various organisms.The moderate LogP value suggests potential for bioaccumulation. vulcanchem.com
Atmospheric Fate Photochemical degradation and atmospheric lifetime.Potential to contribute to the formation of secondary organic aerosols.

Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental work can significantly accelerate the research and development process for this compound.

Key areas for this integrated approach include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to predict the biological activity and physicochemical properties of this compound and its derivatives. nih.govresearchgate.netnih.govresearchgate.net This can help prioritize the synthesis of the most promising compounds for experimental testing.

Molecular Docking: For identified biological targets, molecular docking simulations can predict the binding modes and affinities of the different enantiomers of this compound, providing insights into the molecular basis of their activity.

Predictive Toxicology: Computational models can be used to estimate the potential toxicity of this compound and its byproducts, guiding safer design and handling protocols.

Exploration of Biomedical and Biotechnological Applications

The unique properties of this compound suggest a range of potential applications in the biomedical and biotechnological fields.

Promising areas for future exploration include:

Pheromone Research: Several isomers of methylheptanol have been identified as components of insect pheromones. researchgate.netscielo.br Further research could explore the potential of specific enantiomers of this compound as attractants or deterrents for pest management.

Antimicrobial Agents: Alcohols are known for their antimicrobial properties. Research into the efficacy of this compound against various pathogenic bacteria and fungi could lead to the development of new disinfectants or therapeutic agents. researchgate.net Studies on structurally similar compounds have shown significant antimicrobial activity.

Pharmaceutical Intermediates: The chemical reactivity of this compound makes it a potential building block for the synthesis of more complex and biologically active molecules, including pharmaceuticals. ontosight.ai

Biocatalysis: The use of this compound in enzymatic reactions, either as a substrate or a co-solvent, is another area of interest. For example, it could be used in processes for coenzyme regeneration in enantioselective enzymatic reductions. google.com.pg

Q & A

Q. What are the established methods for synthesizing 5-methyl-2-heptanol in laboratory settings?

this compound is synthesized via two primary routes:

  • Reduction of 5-methyl-2-heptanone : Use sodium borohydride (NaBH₄) in tetrahydrofuran (THF) or lithium aluminum hydride (LiAlH₄) in anhydrous ether at 0–25°C. This method is preferred for its selectivity and moderate reaction conditions .
  • Catalytic Hydrogenation : Employ hydrogen gas with palladium on carbon (Pd/C) under high pressure (industrial scale). This method is efficient for bulk synthesis but requires specialized equipment .

Q. How is this compound characterized post-synthesis?

Key analytical techniques include:

  • Infrared (IR) Spectroscopy : Identifies the hydroxyl (-OH) stretch (~3300 cm⁻¹) and methyl group vibrations (~1375 cm⁻¹) .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Confirms molecular ion peaks (m/z 130 for C₈H₁₈O) and purity by comparing retention times with standards .
  • Nuclear Magnetic Resonance (NMR) : Assigns structural features (e.g., δ 1.0–1.5 ppm for methyl groups and δ 3.5–4.0 ppm for the hydroxyl-bearing carbon) .

Q. What solvents and conditions are optimal for storing this compound?

Store in anhydrous conditions at room temperature, away from oxidizing agents. Use inert solvents like hexane or dichloromethane for long-term stability. Avoid exposure to light to prevent oxidation .

Advanced Research Questions

Q. How can reaction yields be improved during the reduction of 5-methyl-2-heptanone?

Optimize by:

  • Controlling stoichiometry : Use a 10–20% excess of NaBH₄ to ensure complete reduction.
  • Temperature modulation : Maintain reactions at 0°C to minimize side reactions (e.g., over-reduction or ester formation).
  • Solvent selection : THF enhances solubility of intermediates compared to ether .

Q. What mechanistic insights explain the oxidation of this compound to 5-methyl-2-heptanone?

Oxidation proceeds via a two-step mechanism:

Protonation of the hydroxyl group by an acid (e.g., H₂SO₄) to form an oxonium ion.

Hydride abstraction using an oxidizing agent (e.g., pyridinium chlorochromate, PCC) to yield the ketone.
Side products (e.g., carboxylic acids) arise under strong oxidative conditions (e.g., KMnO₄) .

Q. How can researchers resolve contradictions in reported physical properties (e.g., boiling points)?

Discrepancies often stem from purity or measurement methods. Validate results using:

  • High-purity standards (≥99% by GC-MS).
  • Standardized protocols (e.g., ASTM distillation methods).
  • Cross-referencing databases like NIST Chemistry WebBook for certified data .

Q. What experimental designs are used to study this compound’s role in enzyme-catalyzed reactions?

  • Kinetic assays : Monitor substrate depletion (via GC or HPLC) under varying pH and temperature.
  • Isotopic labeling : Use deuterated this compound (C₈D₁₈O) to trace metabolic pathways in vitro.
  • Inhibition studies : Compare activity with structural analogs (e.g., 2-heptanol) to probe enzyme specificity .

Data Contradiction and Validation

Q. How should researchers address inconsistent yields in catalytic hydrogenation?

Factors influencing yield include:

  • Catalyst activity : Fresh Pd/C (5% w/w) outperforms recycled catalysts.
  • Hydrogen pressure : Optimize between 3–5 atm for balance between safety and efficiency.
  • Reaction monitoring : Use in situ FTIR to detect intermediate phases and adjust conditions dynamically .

Q. What strategies validate the absence of byproducts in substitution reactions (e.g., Cl/Br substitution)?

  • Thin-layer chromatography (TLC) : Track reaction progress using silica plates and UV/iodine visualization.
  • Mass spectrometry : Detect halogenated byproducts (e.g., m/z 148 for 5-methyl-2-heptyl chloride).
  • Purification : Use column chromatography with hexane:ethyl acetate gradients to isolate pure products .

Applications in Scientific Research

Q. How is this compound utilized in fragrance and flavor studies?

  • GC-Olfactometry : Identify aroma-active compounds by coupling GC-MS with sensory panels.
  • Esterification : Synthesize derivatives (e.g., 5-methyl-2-heptyl acetate) to study structure-odor relationships .

Q. What role does this compound play in metabolic pathway analysis?

As a secondary alcohol, it serves as a substrate for:

  • Alcohol dehydrogenases : Investigate enzyme kinetics and inhibition.
  • Toxicity studies : Compare metabolic byproducts (e.g., ketones) with primary alcohols to assess hepatotoxicity .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.